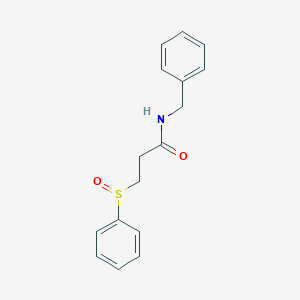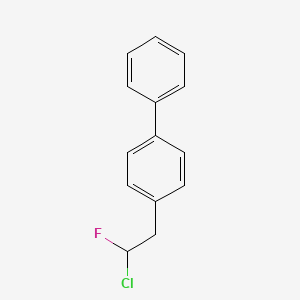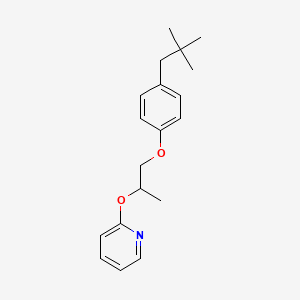
1(2H)-Naphthalenone, 3,4-dihydro-6,7-bis(phenylmethoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1(2H)-Naphthalenone, 3,4-dihydro-6,7-bis(phenylmethoxy)- is a synthetic organic compound that belongs to the class of naphthalenones These compounds are characterized by a naphthalene ring system with various substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Naphthalenone, 3,4-dihydro-6,7-bis(phenylmethoxy)- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available naphthalene derivatives.
Reaction Conditions: The naphthalene derivative undergoes a series of reactions, including alkylation, reduction, and etherification, to introduce the phenylmethoxy groups.
Catalysts and Reagents: Common reagents include strong bases like sodium hydride, reducing agents like lithium aluminum hydride, and phenylmethanol for the etherification step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the reactions efficiently.
Optimization of Reaction Conditions: Optimizing temperature, pressure, and reaction time to maximize yield and purity.
Purification Techniques: Employing techniques such as recrystallization and chromatography to purify the final product.
化学反応の分析
Types of Reactions
1(2H)-Naphthalenone, 3,4-dihydro-6,7-bis(phenylmethoxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce additional substituents onto the naphthalene ring.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Catalysts: Catalysts such as palladium on carbon can facilitate hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.
科学的研究の応用
1(2H)-Naphthalenone, 3,4-dihydro-6,7-bis(phenylmethoxy)- has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1(2H)-Naphthalenone, 3,4-dihydro-6,7-bis(phenylmethoxy)- involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may influence various biochemical pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
1(2H)-Naphthalenone, 3,4-dihydro-6,7-dimethoxy-: Similar structure but with methoxy groups instead of phenylmethoxy groups.
1(2H)-Naphthalenone, 3,4-dihydro-6,7-bis(ethoxy)-: Similar structure with ethoxy groups.
1(2H)-Naphthalenone, 3,4-dihydro-6,7-bis(methoxy)-: Another similar compound with methoxy groups.
Uniqueness
The presence of phenylmethoxy groups in 1(2H)-Naphthalenone, 3,4-dihydro-6,7-bis(phenylmethoxy)- imparts unique chemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets, distinguishing it from other similar compounds.
特性
| 119034-87-6 | |
分子式 |
C24H22O3 |
分子量 |
358.4 g/mol |
IUPAC名 |
6,7-bis(phenylmethoxy)-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C24H22O3/c25-22-13-7-12-20-14-23(26-16-18-8-3-1-4-9-18)24(15-21(20)22)27-17-19-10-5-2-6-11-19/h1-6,8-11,14-15H,7,12-13,16-17H2 |
InChIキー |
AKVBZPZIYYHNKS-UHFFFAOYSA-N |
正規SMILES |
C1CC2=CC(=C(C=C2C(=O)C1)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5,5-Dimethyl-2-[(phenylsulfanyl)methyl]cyclohex-2-en-1-ol](/img/structure/B14287736.png)

![1-{2-[3-(Ethenesulfonyl)-4-methoxyphenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14287755.png)
